Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate
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Overview
Description
“Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 1891207-34-3 and a molecular weight of 176.17 . This compound is part of the pyrrolopyrazine family, which has been isolated from various sources such as plants, microbes, soil, and marine life .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 .Scientific Research Applications
Antioxidative Activity
Heterocyclic compounds like pyrroles, which are closely related to pyrrolo[1,2-a]pyrazine derivatives, exhibit significant antioxidative activity. Pyrroles, for instance, showed remarkable antioxidant activity among various heterocyclic compounds tested in Maillard reaction products. This suggests potential applications in food chemistry and preservation (Yanagimoto et al., 2002).
Synthesis and Chemical Properties
- The synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines has been achieved through microwave-promoted methods. This technique indicates the potential for efficient production of these compounds, which can have various applications in chemical and pharmaceutical research (Alfonsi et al., 2009).
- Acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride and various acid chlorides has been explored, revealing insights into the chemical properties and potential modifications of these compounds (Terenin et al., 2008).
Formation Mechanisms
Studies have investigated the mechanisms behind the formation of pyrroles and pyrazines in non-enzymic browning reactions, which are crucial in understanding their roles in various biological and chemical processes (Milić & Piletić, 1984).
Synthesis of Derivatives
- Pyrrolo[1,2-a]pyrazine derivatives have been synthesized through different chemical reactions, offering insights into the versatility and potential applications of these compounds in drug development and other areas of chemistry (Menges et al., 2013).
- The formation of pyrazines and novel pyrroles in Maillard model systems has been explored, contributing to our understanding of flavor formation and other chemical properties of these compounds (Adams et al., 2008).
Future Directions
Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate has been found to exhibit various biological activities, including antimicrobial, antifungal, and antiviral activities . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly recognized .
Cellular Effects
Derivatives of pyrrolopyrazine have been shown to influence cell function . For instance, some derivatives have been found to exhibit kinase inhibitory activity .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized . It is known that pyrrolopyrazine derivatives can interact with biomolecules and potentially influence gene expression .
Properties
IUPAC Name |
methyl pyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPGBJSXRQULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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